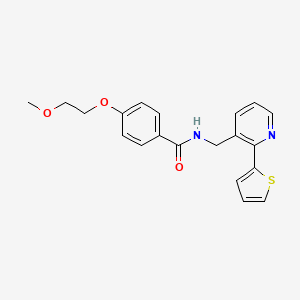

4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(2-methoxyethoxy)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-24-11-12-25-17-8-6-15(7-9-17)20(23)22-14-16-4-2-10-21-19(16)18-5-3-13-26-18/h2-10,13H,11-12,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCLDUWZNAXTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

Esterification of methoxyethoxyethanol with appropriate carboxylic acid derivatives.

Formation of the thiophen-2-ylpyridin-3-ylmethyl moiety through a series of reactions involving thiophene and pyridine derivatives.

Coupling of the benzamide core with the thiophen-2-ylpyridin-3-ylmethyl group using amide bond formation techniques.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of the thiophene ring to its oxidized derivatives.

Reduction: Reduction of the pyridine ring to form pyridine derivatives.

Substitution: Replacement of functional groups on the benzamide core with other substituents.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation can yield thiophene-2-carboxylic acid derivatives.

Reduction can produce pyridine-3-carboxylic acid derivatives.

Substitution reactions can result in various substituted benzamide derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-(2-Methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the Benzamide Core

- 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide (): Replaces the methoxyethoxy group with a methyl group and incorporates a thiazole-pyridine system.

- 4-Chloro-N-(2-methoxyphenyl)benzamide () : A chloro substituent at position 4 and a methoxyphenyl group on the amide nitrogen. The electron-withdrawing chlorine may alter electronic properties, affecting binding affinity compared to the electron-donating methoxyethoxy group .

Heterocyclic Modifications

- Thieno[2,3-d]pyrimidin-2-yl benzamide derivatives (): Replace the pyridine-thiophene unit with a fused thienopyrimidine system. Such modifications can increase planar surface area, influencing DNA intercalation or enzyme binding .

- [11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide () : Features an imidazopyridine-thiophene hybrid. The imidazole ring introduces basicity, which may enhance blood-brain barrier penetration, as seen in its application as a PET ligand for GABAA receptors .

Physicochemical and Pharmacokinetic Properties

- Solubility : The methoxyethoxy chain in the target compound likely improves aqueous solubility compared to methyl () or chloro () substituents.

- Metabolic Stability : Thiophene rings (as in and ) are prone to oxidative metabolism, whereas pyridine or imidazole systems () may offer greater stability .

Biological Activity

The compound 4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a benzamide core substituted with a methoxyethoxy group and a thiophenyl-pyridinyl moiety, suggests diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.45 g/mol. The presence of various functional groups contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.45 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis typically involves multi-step organic reactions starting from the benzamide core, followed by etherification to introduce the methoxyethoxy group, and coupling reactions to attach the thiophenyl-pyridinyl moiety. Techniques such as palladium-catalyzed cross-coupling are commonly employed for these reactions.

Biological Activity

Preliminary studies indicate that 4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide exhibits promising biological activities:

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties : Early assays suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

The biological activity is likely mediated through interactions with specific enzymes or receptors, modulating their activity. The exact molecular targets are under investigation, but the structural features suggest a capacity for binding to critical sites involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their potential applications:

- A study on benzamide derivatives indicated that modifications similar to those in 4-(2-methoxyethoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can enhance biological activity against various targets, including inflammatory mediators .

- Another research highlighted the importance of structural diversity in benzamide derivatives for achieving desired pharmacological effects, reinforcing the significance of this compound's unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.